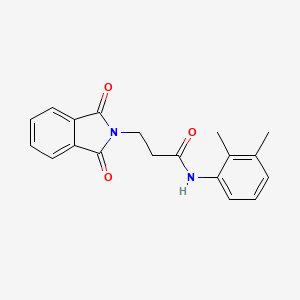
N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as AMPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of the enzyme tryptophan hydroxylase (TPH). TPH is responsible for the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is a precursor to the neurotransmitter serotonin. By inhibiting TPH, AMPT can reduce the levels of serotonin in the brain and thus affect various physiological and behavioral processes.
作用机制
N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea works by irreversibly binding to the active site of TPH, which prevents the enzyme from converting tryptophan to 5-HTP. This leads to a decrease in serotonin synthesis and release, which can affect various physiological and behavioral processes. The effects of N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be reversed by administering exogenous serotonin or tryptophan.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to cause a significant decrease in serotonin levels in the brain and peripheral tissues, which can lead to changes in behavior and physiology. In humans, N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea administration has been associated with changes in mood, cognition, and social behavior, as well as alterations in autonomic function and hormonal regulation. Animal studies have also shown that N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can affect various physiological processes, such as circadian rhythms, thermoregulation, and feeding behavior.
实验室实验的优点和局限性
One of the main advantages of using N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea in lab experiments is its ability to selectively inhibit TPH and reduce serotonin levels, which allows researchers to investigate the specific role of serotonin in various physiological and behavioral processes. However, there are also several limitations to using N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, such as its irreversibility and potential toxicity at high doses. Additionally, N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea may not fully deplete serotonin levels in all brain regions or cell types, which can affect the interpretation of results.
未来方向
There are several future directions for N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea research, including:
1. Investigating the effects of N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea on different serotonin receptor subtypes and their downstream signaling pathways.
2. Examining the role of serotonin depletion in the development and treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia.
3. Exploring the potential therapeutic applications of N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea and other TPH inhibitors for these disorders.
4. Developing new methods for selectively depleting serotonin in specific brain regions or cell types.
5. Studying the interactions between serotonin and other neurotransmitter systems, such as dopamine and noradrenaline.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, or N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, is a valuable tool for investigating the role of serotonin in various physiological and behavioral processes. Its ability to selectively inhibit TPH and reduce serotonin levels has made it a widely used compound in neuroscience and psychiatry research. While there are limitations to using N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, its potential applications in understanding and treating psychiatric disorders make it an important area of study for future research.
合成方法
N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be synthesized through a multi-step process that involves the reaction of 4-acetylphenyl isothiocyanate with 5-methyl-2-pyridylamine in the presence of a base, followed by purification and crystallization. The yield of this process is typically around 50%, and the purity can be further improved through recrystallization or chromatography.
科学研究应用
N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been used in a wide range of scientific research studies, particularly in the fields of neuroscience and psychiatry. Its ability to inhibit TPH and reduce serotonin levels has made it a valuable tool for investigating the role of serotonin in various physiological and behavioral processes, such as mood regulation, cognition, and social behavior. N-(4-acetylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been used to study the effects of serotonin depletion on psychiatric disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-3-8-14(16-9-10)18-15(20)17-13-6-4-12(5-7-13)11(2)19/h3-9H,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXJUUXHUHQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)







![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)